

Application Notes: Solid-Phase Synthesis of ¹⁵N-Labeled RNA Oligonucleotides

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Compound of Interest		
Compound Name:	Ac-rC Phosphoramidite-15N	
Cat. No.:	B12375199	Get Quote

Introduction

The site-specific incorporation of stable isotopes, such as ¹⁵N, into RNA oligonucleotides is an indispensable tool for the study of RNA structure, dynamics, and interactions using Nuclear Magnetic Resonance (NMR) spectroscopy.[1] Solid-phase synthesis using phosphoramidite chemistry provides a robust and precise method for introducing ¹⁵N-labeled nucleotides at specific positions within an RNA sequence.[2] This enables researchers to overcome spectral overlap in larger RNA molecules and to probe specific hydrogen bonds and base-pairing interactions, which is crucial for understanding the function of ribozymes, riboswitches, and protein-RNA complexes.[1] This document provides a detailed protocol for the automated solid-phase synthesis of ¹⁵N-labeled RNA oligonucleotides, followed by cleavage, deprotection, and purification.

Key Materials and Reagents



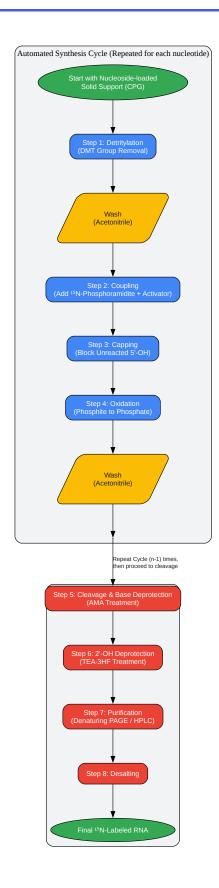
Category	Item	Typical Specification/Supplier
Solid Support	Controlled Pore Glass (CPG) or Polystyrene (PS)	Pre-loaded with the initial 3'- terminal nucleoside; 20-30 µmol/g loading.[3]
¹⁵ N-Labeled Monomers	¹⁵ N-labeled RNA Phosphoramidites (A, C, G, U)	Uniformly or site-specifically ¹⁵ N-labeled. Protected with 5'- DMT, 2'-O-TBDMS (or TOM), and base-protecting groups (e.g., Ac-C, iBu-G).[4][5] Available from suppliers like Silantes or Cambridge Isotope Laboratories, Inc.[4]
Synthesis Reagents	Deblocking (Detritylation) Solution	3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).[3]
Activator Solution	0.45 M Tetrazole in Acetonitrile or 5-(Ethylthio)-1H-tetrazole (ETT).	
Capping Solution A	Acetic Anhydride/2,6- Lutidine/THF.	_
Capping Solution B	16% N-Methylimidazole in THF.	_
Oxidizer Solution	0.02 M lodine in THF/Pyridine/Water.	
Anhydrous Acetonitrile	For washing and phosphoramidite dissolution.	
Cleavage & Deprotection	Base Deprotection Solution	Ammonium Hydroxide/Methylamine (AMA) 1:1 mixture.[6][7][8]
2'-O-Silyl Deprotection Solution	Triethylamine trihydrofluoride (TEA·3HF) in N-Methyl-2-	



	pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO).[8][9][10]	
Purification	Denaturing Polyacrylamide Gel (PAGE)	12-20% acrylamide, 7 M Urea.
Gel Elution Buffer	TBE or similar, with 0.1% SDS.	
Desalting Columns	Reversed-phase cartridges (e.g., Sep-Pak C18).[7]	-

Experimental Workflow Diagram





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Caption: Workflow for the solid-phase synthesis of ¹⁵N-labeled RNA.



Protocol for Solid-Phase Synthesis

This protocol outlines the synthesis of a ¹⁵N-labeled RNA oligonucleotide on an automated DNA/RNA synthesizer. The synthesis proceeds in the 3' to 5' direction.[2]

- 1. Preparation
- Ensure all reagents are fresh and anhydrous where specified.
- Install the ¹⁵N-labeled phosphoramidites and standard synthesis reagents on the synthesizer.
- Program the desired RNA sequence and synthesis scale (e.g., 1 μmol).
- 2. Automated Synthesis Cycle The synthesizer will automatically perform the following four steps for each nucleotide addition.[3][11]
- Step A: Detritylation (Deblocking): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treating it with 3% TCA in DCM. This exposes the 5'-hydroxyl group for the next coupling reaction. The column is then washed with anhydrous acetonitrile.[3]
- Step B: Coupling: The ¹⁵N-labeled phosphoramidite and an activator (e.g., tetrazole) are simultaneously delivered to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group, extending the RNA chain by one nucleotide.[2]
- Step C: Capping: To prevent the formation of sequences with deletions, any unreacted 5'hydroxyl groups are permanently blocked (acetylated) by treatment with Capping Solution A
 and B.[3]
- Step D: Oxidation: The newly formed phosphite triester linkage, which is unstable, is oxidized to a more stable pentavalent phosphate triester using an iodine solution.[3][12]

The cycle of detritylation, coupling, capping, and oxidation is repeated until the entire sequence is assembled.

3. Cleavage and Deprotection This multi-stage process is performed manually after the synthesis is complete.



- Stage I: Cleavage from Solid Support and Base Deprotection:
 - Transfer the CPG solid support from the synthesis column to a 2 mL screw-cap tube.
 - Add 1 mL of AMA (Ammonium Hydroxide/40% Methylamine 1:1) solution.[7][9]
 - Incubate the tube at 65°C for 15-20 minutes. This cleaves the oligonucleotide from the support and removes the protecting groups from the nucleobases.[8][9]
 - Cool the tube and transfer the supernatant containing the RNA to a new tube. Evaporate
 the solution to dryness using a vacuum concentrator.[8]
- Stage II: 2'-Hydroxyl (Silyl) Group Deprotection:
 - Resuspend the dried RNA pellet in 115 μL of anhydrous DMSO (or NMP). Gentle heating (65°C) may be required to fully dissolve the pellet.[8][10]
 - Add 60 μL of triethylamine (TEA) and mix gently.
 - Carefully add 75 μL of triethylamine trihydrofluoride (TEA·3HF). Caution: HF is corrosive and toxic. Handle with extreme care in a fume hood.[8][10]
 - Incubate the mixture at 65°C for 2.5 hours.[8][10]
 - Quench the reaction by adding 1 mL of n-butanol and vortexing. Precipitate the RNA by cooling at -70°C for at least 1 hour.[9]
 - Centrifuge at high speed for 30 minutes at 4°C. Carefully decant the supernatant.
 - Wash the RNA pellet with 70% ethanol, centrifuge again, and dry the pellet.[9]
- 4. Purification and Quantification
- Purification: The crude ¹⁵N-labeled RNA is typically purified by denaturing polyacrylamide gel electrophoresis (PAGE).[7][9]
 - Resuspend the dried RNA pellet in an appropriate volume of loading buffer (e.g., 90% formamide).



- Run the sample on a high-percentage (e.g., 20%) denaturing polyacrylamide gel.
- Visualize the RNA band by UV shadowing.
- Excise the gel slice containing the full-length product.
- Elute the RNA from the gel slice using an elution buffer (e.g., overnight at 4°C).
- Desalting: The eluted RNA solution is desalted using a reversed-phase cartridge or by ethanol precipitation.
- Quantification: The concentration and purity of the final ¹⁵N-labeled RNA oligonucleotide are determined by measuring its absorbance at 260 nm (A₂₆₀) using a UV-Vis spectrophotometer.

Quantitative Data Summary



Parameter	Typical Value / Range	Notes
Solid Support Loading	20 - 30 μmol/g (CPG)	Higher loading is possible with PS supports but can lead to lower efficiency for long oligos. [3][11]
Coupling Efficiency	> 98.5% per step	Crucial for the synthesis of long oligonucleotides. A small decrease in efficiency significantly reduces the final yield of the full-length product. [2]
Overall Synthesis Yield (Crude)	40 - 70%	Highly dependent on oligonucleotide length and sequence. Yields decrease significantly for sequences longer than 50 nucleotides.[13]
Post-Purification Yield (A ₂₆₀ Units)	20 - 80 OD units per 1 μmol synthesis	Varies based on the purification method and oligonucleotide length.[8]
Final Purity (Post-PAGE)	> 95%	Assessed by analytical HPLC or gel electrophoresis.
¹⁵ N Isotopic Enrichment	> 98 atom %	Dependent on the starting ¹⁵ N-labeled phosphoramidite material.[4]

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Methodological & Application





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